molecular formula C19H23F3N2O2 B5537168 2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5537168
M. Wt: 368.4 g/mol
InChI Key: WNNMIJDMVXZWKP-UHFFFAOYSA-N
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Description

Diazaspirodecanone derivatives are recognized for their pharmacological significance, often explored for their anticonvulsant, antihypertensive, antimicrobial, and various other biological activities. The structural uniqueness of these compounds, particularly those with trifluoromethyl groups, contributes to their diverse pharmacological profiles.

Synthesis Analysis

Synthesis of diazaspirodecanone derivatives involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized via a one-pot multi-component reaction, showcasing the synthetic accessibility of such compounds (Li et al., 2014).

Scientific Research Applications

Potent and Selective Non-peptide Tachykinin NK2 Receptor Antagonists

A study described the synthesis of spiropiperidines, including compounds structurally related to 2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one, highlighting their affinities for the tachykinin NK2 receptor in a rat colon binding assay. These compounds demonstrated potent NK2 receptor antagonistic properties in guinea pig trachea, showing a 1000-fold selectivity for NK2 receptors over NK1 and effectively blocking NK2 receptor agonist-induced bronchoconstriction when administered intravenously or orally in anesthetized guinea pigs (Smith et al., 1995).

Antihypertensive Agents

Another research effort synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, exploring their potential as antihypertensive agents. The study evaluated the antihypertensive effects of these compounds in spontaneously hypertensive rats, identifying specific derivatives with significant activity. This work contributes to understanding the therapeutic potential of such compounds in managing hypertension (Caroon et al., 1981).

Medicinal Chemistry Applications

Research into three-component condensations involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols has led to the synthesis of substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. These products hold significance in medicinal chemistry due to their structural and functional properties, showcasing the versatility of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives in drug development (Sabitov et al., 2020).

Antibacterial and Antifungal Agents

A study synthesized novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities against a spectrum of clinically isolated microorganisms. This research highlights the potential of 2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one derivatives as a new class of antibacterial and antifungal agents, offering insights into their application in addressing microbial resistance (Thanusu et al., 2011).

properties

IUPAC Name

2-ethyl-8-[2-[4-(trifluoromethyl)phenyl]acetyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2/c1-2-23-13-18(12-17(23)26)7-9-24(10-8-18)16(25)11-14-3-5-15(6-4-14)19(20,21)22/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMIJDMVXZWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one

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